molecular formula C10H8N2O4 B2368569 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid CAS No. 955314-45-1

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid

Cat. No.: B2368569
CAS No.: 955314-45-1
M. Wt: 220.184
InChI Key: YPIBZYQUATZUOT-UHFFFAOYSA-N
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Description

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid is a salicylic acid derivative characterized by a cyanoacetyl group (-CO-C≡N) attached to the amino substituent at the 3-position of the aromatic ring.

The cyanoacetyl group introduces strong electron-withdrawing effects, which may enhance stability against metabolic degradation compared to simpler acylated derivatives. This feature is particularly relevant in drug design, where metabolic stability is critical for bioavailability .

Properties

IUPAC Name

3-[(2-cyanoacetyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-5-4-8(13)12-7-3-1-2-6(9(7)14)10(15)16/h1-3,14H,4H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIBZYQUATZUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)CC#N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic amines, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions are typically heterocyclic compounds, such as pyrano[2,3-c]pyridine derivatives and N-arylimino-pyrano[2,3-c]pyridine derivatives .

Scientific Research Applications

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in organic synthesis.

    Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.

    Medicine: Its potential as a chemotherapeutic agent has drawn the attention of medical researchers.

    Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid involves its reactivity at the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid and related compounds:

Compound Name Structural Features Biological Activity Physical Properties Synthesis Method
This compound 3-cyanoacetyl amino, 2-hydroxybenzoic acid backbone Not explicitly reported (inferred metabolic stability) Likely high melting point (>200°C) Acylation of 3-amino-2-hydroxybenzoic acid
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid 5-dialkyl amino substituent (branched allyl groups) Anti-aging via HSP-16.2 induction, heat stress resistance Not reported Alkylation of 5-aminosalicylic acid
5-Bromo-3-acryloyl-2-hydroxybenzoic acid derivatives 5-bromo, 3-acryloyl substituents (varied halogen/aryl groups) Anticancer (3D-QSAR studies) Melting points: 194–250°C; purity: 96–99% Claisen-Schmidt condensation
Sulfonamide derivatives (e.g., 6q, 6r, 6s) 3-sulfonamido, 5-cyanocycloalkyl substituents WD repeat-containing protein inhibitors AUC purity >95%; solid-state stability Sulfonylation and hydrolysis
4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid 3,5-dichloro, 2-hydroxybenzylamino group nNOS-PSD95 interruption (neuroprotective) Not reported Condensation and borohydride reduction
5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid 5-furan-containing benzamido substituent Not explicitly reported Molecular weight: 366.33 g/mol Multi-step acylation
3-Amino-4-hydroxybenzoic acid 3-amino, 4-hydroxy substituents (simpler structure) Not reported Melting point: 208°C Direct amination

Key Research Findings

Electronic and Steric Effects
  • Cyanoacetyl vs. Sulfonamides, however, exhibit superior hydrogen-bonding capacity, which may improve target binding in protein inhibitors .
  • Halogenated Analogues : Bromo- and chloro-substituted derivatives (e.g., compounds 20–27 in ) demonstrate higher melting points (up to 250°C) due to increased molecular symmetry and halogen-induced crystallinity. These groups also enhance lipophilicity, critical for membrane penetration in anticancer applications .

Biological Activity

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a cyanoacetyl group attached to the benzoic acid framework. This structural arrangement is significant for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H9N1O3
Molecular Weight201.19 g/mol
SolubilitySoluble in water and organic solvents

Antiviral Properties

Research indicates that derivatives of 2-hydroxybenzoic acid exhibit antiviral properties. For instance, similar compounds have been shown to inhibit the hepatitis C virus (HCV) effectively. A study highlighted that certain derivatives demonstrated higher efficacy than standard antiviral drugs like ribavirin, suggesting that modifications to the benzoic acid structure could enhance antiviral activity .

Antioxidant Activity

The antioxidant potential of this compound has been investigated, revealing its capacity to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity was assessed using various assays, indicating a significant ability to reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication and inflammation.
  • Regulation of Gene Expression : It has been observed to influence the expression of genes related to oxidative stress response and inflammation.
  • Receptor Interaction : Potential interactions with cell surface receptors may mediate its biological effects.

Case Studies and Research Findings

  • Antiviral Activity Against HCV :
    • A derivative similar to this compound was tested for anti-HCV effects, showing an EC50 value significantly lower than ribavirin, indicating strong antiviral potential .
  • Antioxidant Efficacy :
    • In vitro studies demonstrated that the compound effectively reduced lipid peroxidation in cell cultures, suggesting its potential use in preventing oxidative damage .
  • Anti-inflammatory Mechanism :
    • Research indicated that treatment with this compound led to a reduction in levels of TNF-alpha and IL-6 in inflammatory models, highlighting its role in modulating inflammatory responses .

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